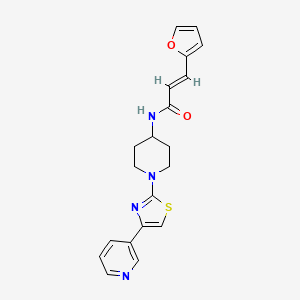
(E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H19N3O3, and it features a complex structure that includes furan, pyridine, and thiazole moieties. These structural components are known to contribute to various biological activities, including anticancer and antimicrobial effects.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds containing thiazole and pyridine rings have been shown to inhibit cancer cell proliferation. For instance, certain thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than established drugs like doxorubicin .
- The presence of the furan ring in the compound may enhance its interaction with biological targets due to its electron-rich nature, potentially leading to improved anticancer efficacy.
-
Antimicrobial Activity :
- Thiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- The specific activity of this compound against various microbial strains remains to be fully characterized but is anticipated based on related compounds.
-
Neuroprotective Effects :
- Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or antioxidant activity. This could position the compound as a candidate for further research in neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds that target specific enzymes involved in cancer progression or bacterial metabolism can lead to reduced cell viability.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways crucial for cell survival and proliferation.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of compounds similar to this compound:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | Anticancer | <10 | |
| Compound 2 | Antimicrobial | 31.25 | |
| Compound 3 | Neuroprotective | Not specified |
Case Studies
- Anticancer Study : A thiazole derivative was tested on Jurkat T cells and showed significant cytotoxicity with an IC50 value less than that of doxorubicin. This suggests that modifications in the thiazole structure can enhance anticancer properties .
- Antimicrobial Efficacy : A series of thiazole-pyridine hybrids were evaluated for their antimicrobial activity, revealing effective inhibition against various pathogens, indicating potential for development into therapeutic agents .
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-19(6-5-17-4-2-12-26-17)22-16-7-10-24(11-8-16)20-23-18(14-27-20)15-3-1-9-21-13-15/h1-6,9,12-14,16H,7-8,10-11H2,(H,22,25)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPLHUPCABTVOP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CO2)C3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CO2)C3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














